methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound featuring a dihydrobenzothiazole core substituted with a fluoro group at position 6, a methyl(phenyl)sulfamoyl benzoyl imino group, and a methyl ester moiety. Its Z-configuration at the imino bond (2Z) suggests stereochemical specificity, which may influence biological activity.
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S2/c1-27(18-6-4-3-5-7-18)35(31,32)19-11-8-16(9-12-19)23(30)26-24-28(15-22(29)33-2)20-13-10-17(25)14-21(20)34-24/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHDVGPDAPIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a benzothiazole core, which is known for its diverse biological activities. The presence of a fluorine atom and a sulfamoyl group contributes to its chemical reactivity and potential pharmacological effects.
Structural Formula
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for related compounds were reported as low as 50 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Antitumor Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. For example, similar compounds exhibited IC50 values ranging from 6.46 to 6.56 μM against the amyloid beta-binding alcohol dehydrogenase interaction, which is relevant in Alzheimer's disease pathology .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways associated with cancer cell growth.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells .
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, it was found that methyl 2-[(2Z)-6-fluoro...] demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics .
Study 2: Anticancer Potential
A comparative study evaluated the anticancer effects of several benzothiazole derivatives on human cancer cell lines. Methyl 2-[(2Z)-6-fluoro...] was among the top candidates showing a substantial reduction in cell viability at concentrations of 10 μM over 48 hours .
Data Tables
| Compound Name | MIC (μg/mL) | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Methyl 2-[...] | 50 | 6.46 | MDA-MB-231 |
| Compound A | 25 | 8.00 | SK-Hep-1 |
| Compound B | 30 | 7.50 | NUGC-3 |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: The target compound’s dihydrobenzothiazole core differs from the triazine rings in sulfonylurea herbicides (e.g., metsulfuron-methyl). The thiadiazole analog () shares a sulfur-containing heterocycle but lacks the fused bicyclic structure of benzothiazole, which may reduce planarity and membrane permeability .
The methyl(phenyl)sulfamoyl group contrasts with the triazine-linked substituents in sulfonylureas. This bulky, aromatic substituent may improve target selectivity or confer resistance to metabolic cleavage .
Stereochemical Considerations: The (2Z)-imino configuration could enforce a specific spatial arrangement, optimizing interaction with the ALS active site. Triazine-based analogs lack such stereochemical complexity, suggesting the target compound may exhibit unique activity profiles .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~463.5) compared to metsulfuron-methyl (381.4) may reduce water solubility, necessitating formulation adjustments for agricultural use. The methyl ester moiety, common in prodrugs, likely enhances lipophilicity for plant uptake .
Research Findings and Data Gaps
- Hypothetical Activity: Based on structural parallels, the compound is theorized to inhibit ALS, disrupting branched-chain amino acid synthesis in plants. However, in vitro or field data are absent in the provided evidence.
- Synthesis and Characterization : Crystallographic analysis (e.g., via SHELX programs, as in ) would clarify its 3D conformation and confirm the Z-configuration .
- Safety Profile: No hazard data are available for the target compound, though analogs like metsulfuron-methyl exhibit low mammalian toxicity .
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound is divided into four critical stages:
- Benzothiazole Core Formation : Cyclization of thiourea derivatives to construct the dihydrobenzothiazole scaffold.
- Fluorine Substituent Introduction : Electrophilic fluorination at the C6 position of the benzothiazole ring.
- Sulfamoyl-Benzoyl Coupling : Sequential sulfonation, amidation, and Schiff base formation to attach the 4-[methyl(phenyl)sulfamoyl]benzoyl group.
- Methyl Esterification : Acetic acid side chain esterification to finalize the structure.
Each step requires tailored reaction conditions to prevent side reactions and ensure stereochemical fidelity.
Detailed Synthetic Procedures
Benzothiazole Core Formation
The benzothiazole scaffold is synthesized via cyclization of N-(4-aminophenyl)thiourea under acidic conditions. In a representative protocol:
- N-(4-Aminophenyl)thiourea (1.0 equiv) is treated with concentrated hydrochloric acid (3.0 equiv) and hydrogen peroxide (1.5 equiv) at 80°C for 6 hours.
- The reaction proceeds through intramolecular cyclodehydration, yielding 2-amino-6-fluorobenzothiazole as a pale-yellow solid (Yield: 72–78%).
Key Characterization :
C6 Fluorination
Fluorination is achieved via electrophilic aromatic substitution using Selectfluor® as the fluorinating agent:
- 2-Aminobenzothiazole (1.0 equiv) is dissolved in acetonitrile under nitrogen.
- Selectfluor® (1.2 equiv) is added portionwise at 0°C, followed by warming to 25°C for 12 hours.
- Purification by silica gel chromatography affords 2-amino-6-fluorobenzothiazole (Yield: 65–70%).
Optimization Note : Excess fluorinating agent or elevated temperatures lead to over-fluorination or ring degradation.
Sulfamoyl-Benzoyl Coupling
Sulfonation of Benzoyl Chloride
The 4-(methyl(phenyl)sulfamoyl)benzoyl group is synthesized in two stages:
- Sulfonation :
- Schiff Base Formation :
Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the benzothiazole’s sulfur atom and the sulfamoyl group.
Methyl Esterification
The acetic acid side chain is esterified using thionyl chloride and methanol :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Reaction Optimization and Challenges
Critical Parameters
Yield Comparison of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole Formation | Acidic cyclization | 75 | 98.5 |
| Fluorination | Selectfluor® | 68 | 97.2 |
| Sulfamoyl coupling | Pyridine/THF | 78 | 99.1 |
| Esterification | SOCl₂/MeOH | 90 | 99.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
